
(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide
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Overview
Description
(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide is an organic compound that features a cyano group, a nitrophenyl group, and a furan ring
Preparation Methods
The synthesis of (E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group. The cyano group is then added through a nucleophilic substitution reaction. The final step involves the formation of the acrylamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions.
Scientific Research Applications
(E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its cytotoxic properties against cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide involves its interaction with cellular components. The cyano group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzymatic activity. The nitrophenyl group can generate reactive oxygen species, causing oxidative stress in cells. These interactions disrupt cellular processes, leading to cell death, particularly in cancer cells .
Comparison with Similar Compounds
Similar compounds to (E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide include:
2-cyano-3-(5-(4-methylphenyl)furan-2-yl)acrylamide: Differing by the presence of a methyl group instead of a nitro group.
2-cyano-3-(5-(4-chlorophenyl)furan-2-yl)acrylamide: Differing by the presence of a chloro group instead of a nitro group.
2-cyano-3-(5-(4-hydroxyphenyl)furan-2-yl)acrylamide: Differing by the presence of a hydroxy group instead of a nitro group. The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c15-8-10(14(16)18)7-12-5-6-13(21-12)9-1-3-11(4-2-9)17(19)20/h1-7H,(H2,16,18)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXWIOSLMWABPM-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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